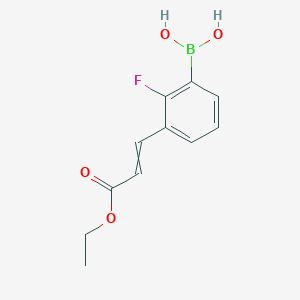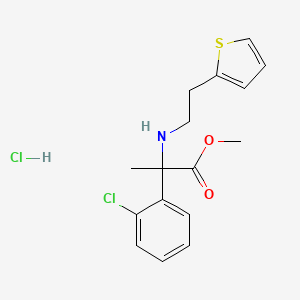
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride is a synthetic organic compound that belongs to the class of substituted propanoates. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an ethylamino side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, thiophene, and ethylamine. The key steps in the synthesis may include:
Condensation Reaction: The reaction between 2-chlorobenzaldehyde and thiophene to form an intermediate compound.
Amidation: The intermediate compound reacts with ethylamine to form the desired product.
Esterification: The final step involves the esterification of the product with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-chlorophenyl)-2-(2-(furan-2-YL)ethylamino)propanoate hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 2-(2-bromophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride is unique due to the presence of both a chlorophenyl group and a thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C16H19Cl2NO2S |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C16H18ClNO2S.ClH/c1-16(15(19)20-2,13-7-3-4-8-14(13)17)18-10-9-12-6-5-11-21-12;/h3-8,11,18H,9-10H2,1-2H3;1H |
Clé InChI |
ODGCTIXSPSYOAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Cl)(C(=O)OC)NCCC2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



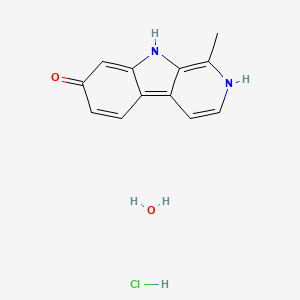
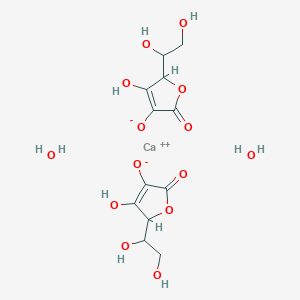
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
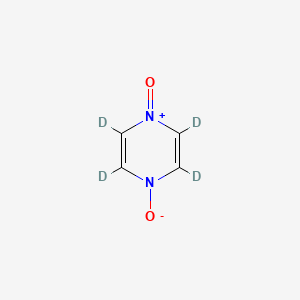


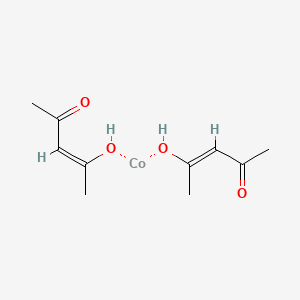
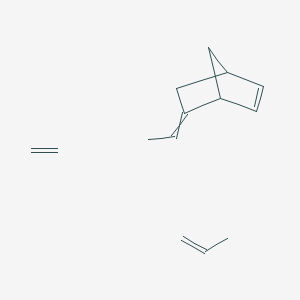

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
